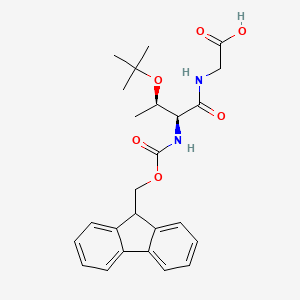

Fmoc-Thr(tBu)-Gly-OH

Description

Propriétés

IUPAC Name |

2-[[(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O6/c1-15(33-25(2,3)4)22(23(30)26-13-21(28)29)27-24(31)32-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20,22H,13-14H2,1-4H3,(H,26,30)(H,27,31)(H,28,29)/t15-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOGHJBCZJAUZLV-QRQCRPRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

The primary target of Fmoc-Thr(tBu)-Gly-OH is proteins and enzymes . The compound is used in solid-phase peptide synthesis, a method used to create peptides, which are short chains of amino acids. These peptides can then interact with various proteins and enzymes in the body, influencing their function .

Mode of Action

this compound interacts with its targets through a process known as self-assembly . At lower concentrations, it forms spherical structures, which change to dumb-bell shapes at higher concentrations. When heated, these structures change to rods or elongated dumb-bell-rod like morphologies . This ability to change shape allows this compound to interact with a variety of targets in different ways.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its self-assembly into different structures is influenced by concentration and temperature . Additionally, factors such as pH and the presence of other molecules could potentially influence its interactions with proteins and enzymes.

Analyse Biochimique

Biochemical Properties

Fmoc-Thr(tBu)-Gly-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with various enzymes and proteins involved in peptide bond formation. The compound is used as a building block in SPPS, where it undergoes coupling reactions to form peptide chains. The Fmoc group is removed by treatment with a base, such as piperidine, allowing the amino group to participate in subsequent coupling reactions. The tert-butyl group is removed under acidic conditions, freeing the hydroxyl group of threonine for further reactions.

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role in peptide synthesis. In laboratory settings, peptides synthesized using this compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, peptides containing threonine residues can interact with kinases and phosphatases, affecting phosphorylation events and downstream signaling pathways. Additionally, these peptides can be used to study protein-protein interactions and their impact on cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions and chemical reactions. The Fmoc group protects the amino group of threonine during peptide synthesis, preventing unwanted side reactions. Upon removal of the Fmoc group, the free amino group can participate in nucleophilic attacks on activated carboxyl groups, forming peptide bonds. The tert-butyl group protects the hydroxyl group of threonine, which can be involved in hydrogen bonding and other interactions within the peptide structure. These protective groups ensure the correct assembly of peptide chains and maintain the integrity of the synthesized peptides.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is stable under standard storage conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light. Over time, the protective groups may degrade, leading to changes in the reactivity and functionality of the compound. Long-term studies have shown that peptides synthesized using this compound maintain their stability and biological activity when stored under appropriate conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. Studies have shown that the compound is well-tolerated at low to moderate doses, with minimal toxic or adverse effects. At high doses, this compound may exhibit toxic effects, including alterations in liver and kidney function. Threshold effects have been observed, where the compound’s impact on physiological processes becomes more pronounced at higher concentrations. These findings highlight the importance of optimizing dosage levels in experimental settings to minimize potential adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to peptide synthesis and degradation. The compound interacts with enzymes such as peptidases and proteases, which cleave peptide bonds and regulate peptide turnover. Additionally, this compound can influence metabolic flux by modulating the availability of amino acids and other metabolites. These interactions play a crucial role in maintaining cellular homeostasis and regulating metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins. The compound can be transported across cell membranes via specific transporters, facilitating its uptake and distribution within cells. Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm and organelles. These localization patterns are essential for its role in peptide synthesis and other biochemical processes.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, peptides containing threonine residues may be targeted to the endoplasmic reticulum or Golgi apparatus, where they undergo further processing and modification. These localization patterns are critical for the proper functioning of peptides and proteins synthesized using this compound.

Activité Biologique

Fmoc-Thr(tBu)-Gly-OH, a protected derivative of threonine and glycine, is widely recognized for its role in peptide synthesis and various biochemical applications. This article delves into its biological activity, mechanisms of action, and implications in research and drug development.

Overview of this compound

- Chemical Structure : this compound has the molecular formula and a molecular weight of 454.5 g/mol. It is typically utilized in solid-phase peptide synthesis (SPPS) due to its stability and efficiency in forming peptide bonds .

- Purity : Commonly available with a purity of around 95%.

This compound primarily functions as a building block in peptide synthesis. Its mechanism involves:

- Self-Assembly : The compound can undergo self-assembly, influenced by concentration and temperature, leading to various structural formations such as spheres or rod-like structures. This property is crucial for the design of supramolecular architectures .

- Enzyme Interaction : It interacts with enzymes involved in peptide bond formation, facilitating the synthesis of complex peptides that can modulate cellular functions .

Biological Applications

The biological activity of this compound extends to several key areas:

- Peptide Synthesis : It serves as a fundamental component in SPPS, allowing for the efficient creation of peptides that can influence biological pathways .

- Drug Development : The compound is instrumental in designing peptide-based drugs aimed at specific targets, enhancing therapeutic efficacy .

- Bioconjugation : this compound aids in attaching peptides to biomolecules, which is essential for developing targeted drug delivery systems .

Case Studies

- Self-Assembly Studies :

-

Enzymatic Activity :

- In studies focused on enzymatic interactions, this compound was shown to effectively enhance the activity of certain enzymes involved in metabolic pathways, suggesting its potential role in metabolic modulation.

- Peptide Interaction Studies :

Data Table: Summary of Biological Activities

Applications De Recherche Scientifique

Peptide Synthesis

Fmoc-Thr(tBu)-Gly-OH is primarily used in the synthesis of peptides via SPPS. The Fmoc protection allows for selective deprotection during the synthesis process, facilitating the stepwise addition of amino acids to form desired peptide sequences.

Key Features:

- Compatibility with Automated Systems : Fmoc-based SPPS is favored over Boc-based methods due to its compatibility with automation and avoidance of hazardous reagents like hydrofluoric acid .

- High Purity Peptides : The use of this compound results in peptides with high purity, as it minimizes side reactions during synthesis .

Biomedical Research

The compound has significant implications in biomedical research, particularly in drug delivery systems and the development of therapeutic peptides.

Case Studies:

- Anticancer Applications : Research indicates that Fmoc derivatives can form self-assembled structures that may be utilized for targeted drug delivery systems. For instance, Fmoc-Thr(tBu)-OH has been studied for its ability to form gel-like structures that encapsulate anticancer agents .

- Peptide Therapeutics : The synthesis of glycine-rich peptides using this compound has been explored for their potential use in therapeutic applications, including modulation of biological pathways involved in disease .

Material Science

The self-assembly properties of Fmoc-threonine derivatives have led to innovative applications in material science.

Morphological Studies:

- Self-Assembly Mechanisms : Studies demonstrate that Fmoc-Thr(tBu)-OH can undergo morphological transitions under varying conditions (e.g., concentration and temperature), leading to the formation of nanostructures such as spheres and rods. This property is crucial for designing materials with specific functionalities .

| Concentration (mM) | Morphology Observed |

|---|---|

| 3 | Sphere |

| 8 | Rod-like |

Structural Biology

In structural biology, this compound is integral for synthesizing peptide thioesters that are essential for native chemical ligation (NCL), a method used to create larger protein constructs.

Applications:

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

The following table summarizes key structural and physicochemical properties of Fmoc-Thr(tBu)-Gly-OH and analogous compounds:

Trade-offs in Protection Strategies

Méthodes De Préparation

Industrial Preparation Method (Patent CN109232321A)

This method emphasizes process efficiency, yield improvement, and suitability for industrial scale production. The synthetic route consists of four main steps:

| Step | Description | Conditions and Reagents |

|---|---|---|

| 1 | Formation of Thr OMe HCl solution by reaction of threonine with methanol and thionyl chloride | Mass ratio (methanol:thionyl chloride:Thr) = (18-25):(4-8):5; Temperature 40-45 °C; Reaction time 18-30 h |

| 2 | Conversion of Thr OMe HCl to Thr(tBu) OMe via tert-butylation using isobutene and sulfuric acid | Concentration of Thr OMe HCl solution to 1/5-1/3 volume; Cooling to 0-5 °C; Methylene chloride added; Isobutene and sulfuric acid passed through; Acidic environment maintained; Reaction time 24-48 h |

| 3 | Saponification of Thr(tBu) OMe to Thr(tBu) with sodium hydroxide, followed by Fmoc protection | Sodium hydroxide solution (30-40 wt%), mass ratio lye:Thr = 1-2:1; Temperature 0-10 °C; Time 4-6 h; Fmoc-OSu added (mass ratio Fmoc-OSu:Thr = 2.5-3:1); Reaction temperature 10-15 °C; Reaction time 12-24 h |

| 4 | Purification of crude Fmoc-Thr(tBu)-OH by crystallization | Dissolution in ethyl acetate; Washing with sodium chloride solution; Layer separation; Heating concentration; Addition of Fmoc-Thr(tBu)-OH crystal seed (mass ratio seed:product = 1:50-80); Crystallization |

This method reduces the number of reaction steps and improves yield and purity by controlling reaction parameters and employing crystallization seeding to enhance crystal size distribution and moisture resistance of the final product.

Multi-Step Academic Synthesis (Based on PMC Article)

An alternative synthetic route involves a more complex series of transformations starting from a diol intermediate with protection and oxidation steps:

| Step | Description | Yield (%) | Notes |

|---|---|---|---|

| 1 | Conversion of diol to cyclic sulfite intermediate using thionyl chloride and triethylamine | 80 | Formation of cyclic sulfite intermediate |

| 2 | Oxidation of cyclic sulfite to cyclic sulfate with ruthenium chloride and sodium periodate | 80 | High yield oxidation |

| 3 | Ring opening of cyclic sulfate with sodium azide followed by hydrolysis to yield alcohol | 98 | Efficient ring opening and hydrolysis |

| 4 | Protection of hydroxyl group as tert-butyl ether using isobutylene and sulfuric acid catalyst | 70 | Conducted in sealed vessel to avoid racemization |

| 5 | Removal of benzoyl protecting group via mild diisobutylaluminum hydride reduction | 93 | Mild conditions prevent racemization |

| 6 | Palladium-catalyzed hydrogenation of azido group to amine | 89 | Conversion to free amine |

| 7 | Protection of amino group with 9-fluorenylmethyl chloroformate (FmocCl) | 98 | High yield Fmoc protection |

| 8 | Jones oxidation of alcohol to carboxylic acid (final step) | 91 | Final oxidation to yield Fmoc-Thr(tBu)-OH |

The overall yield for this route is approximately 30%. This approach is more suitable for small-scale or research purposes due to its complexity and number of steps but provides a highly stereochemically pure product.

Summary Table of Key Preparation Parameters for Fmoc-Thr(tBu)-OH

| Parameter | Industrial Method (Patent) | Academic Multi-Step Method |

|---|---|---|

| Starting Material | Threonine | Diol intermediate |

| Protection of Hydroxyl Group | tert-Butylation via isobutene/sulfuric acid | tert-Butyl ether formation with isobutylene/sulfuric acid |

| Amino Protection | Fmoc-OSu | FmocCl |

| Reaction Temperature | 0–45 °C depending on step | Mild conditions, variable |

| Reaction Time | 4–48 h depending on step | Multiple steps, hours to days |

| Purification | Crystallization with ethyl acetate and seeding | Chromatography and crystallization |

| Overall Yield | Improved industrial yield (not explicitly stated, optimized) | Approx. 30% overall |

| Scalability | Suitable for industrial scale | Suitable for laboratory scale |

Research Findings and Notes

- The industrial method optimizes the tert-butylation and Fmoc protection steps to reduce reaction time and improve yield, making it suitable for large-scale production.

- Crystallization seeding improves crystal quality, particle size distribution, and moisture resistance, which are critical for storage and downstream peptide synthesis.

- The academic route emphasizes stereochemical control and mild reaction conditions to prevent racemization, which is vital for biological activity in peptides.

- The choice of saponification conditions (e.g., sodium hydroxide concentration, temperature) and reaction times significantly affects the purity and yield of the intermediate Thr(tBu).

- Protection group strategies and sequence of steps are crucial to avoid side reactions and ensure the integrity of the sensitive threonine side chain.

Q & A

Q. What are the optimal storage conditions for Fmoc-Thr(tBu)-Gly-OH to ensure long-term stability in peptide synthesis workflows?

this compound should be stored in a tightly sealed container under dry, inert conditions at 2–8°C to prevent hydrolysis and degradation. Extended stability is achieved by avoiding moisture and oxygen exposure, as tert-butyl (tBu) protecting groups are susceptible to acidolysis . For solvent-dissolved aliquots, storage at -20°C (short-term) or -80°C (long-term) is recommended, with desiccants to mitigate humidity effects .

Q. How can researchers verify the purity and identity of this compound prior to use in solid-phase peptide synthesis (SPPS)?

Analytical methods such as reverse-phase HPLC coupled with mass spectrometry (HPLC-MS) are critical. Baseline separation should resolve impurities, while MS confirms molecular weight (e.g., [M+H]+ at m/z 483.5 for C26H30N2O7). Thin-layer chromatography (TLC) using ethyl acetate/hexane systems can also monitor reaction progress .

Q. What are the recommended handling protocols to minimize decomposition during weighing and coupling reactions?

Use anhydrous solvents (e.g., DMF, DCM) under nitrogen or argon atmospheres. Pre-activate the carboxyl group with coupling reagents like HBTU/HOBt or DIC/Oxyma to enhance coupling efficiency. Gloveboxes or controlled humidity environments (<30% RH) reduce side reactions such as tert-butyl deprotection .

Advanced Research Questions

Q. How can researchers address low coupling efficiency of this compound in sterically hindered peptide sequences?

Steric hindrance from the tert-butyl group may necessitate extended coupling times (2–4 hours) or double couplings. Microwave-assisted SPPS at 50°C improves diffusion rates. Alternatively, backbone amide protection (e.g., Hmb or pseudoproline motifs) reduces aggregation .

Q. What analytical strategies resolve contradictions in reported melting points (e.g., 131–134°C vs. 190–200°C) for this compound?

Discrepancies arise from polymorphic forms or residual solvents. Differential scanning calorimetry (DSC) and X-ray crystallography can identify crystalline phases. Pre-drying samples under vacuum (24 hours, 40°C) standardizes measurements .

Q. How does the hygroscopic nature of this compound impact automated peptide synthesis workflows, and what mitigations are effective?

Hygroscopicity increases variability in resin loading and coupling yields. Implement real-time moisture sensors in synthesizers. Pre-dissolve the amino acid in DMF with molecular sieves (3Å) for 24 hours before use. Lyophilization of batches reduces water content .

Q. What are the challenges in scaling up this compound for large-scale peptide production, and how can they be addressed?

Bulk handling risks include exothermic reactions during activation and solvent incompatibility. Use jacketed reactors with temperature control (<0°C) during activation. Replace DMF with greener solvents (e.g., 2-MeTHF) to improve safety profiles. Continuous flow systems enhance reproducibility .

Methodological Considerations

Q. What protocols ensure efficient Fmoc removal without tert-butyl cleavage during SPPS?

Use 20% piperidine in DMF (2 × 5 minutes) for Fmoc deprotection. Avoid prolonged exposure to bases (e.g., DBU), which may hydrolyze tBu groups. Monitor by UV absorbance (301 nm) for completeness .

Q. How can researchers troubleshoot unexpected byproducts in this compound-mediated peptide chains?

Common byproducts include diketopiperazine (DKP) formation or aspartimide rearrangement. Incorporate orthogonal protecting groups (e.g., Trt for side chains) and optimize coupling pH (4.5–5.5). LC-MS/MS with collision-induced dissociation (CID) pinpoints modification sites .

Data Contradictions and Validation

- Synthesis Yield Variability : reports near-quantitative yields for Fmoc-Thr(tBu)-OH esterification, while other studies note <70% efficiency. This discrepancy may stem from differences in activation reagents (e.g., DIC vs. HATU) or solvent purity .

- Ecotoxicity Data Gaps : No evidence provides ecotoxicological profiles for this compound. Researchers should conduct in silico QSAR modeling (e.g., EPI Suite) to estimate persistence and bioaccumulation potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.